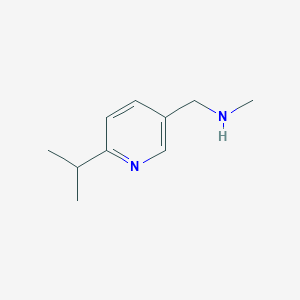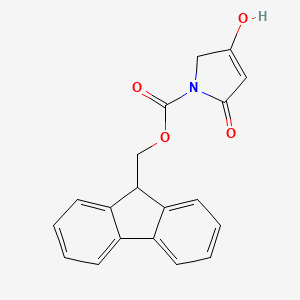
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate typically involves the reaction of fluorenylmethanol with a pyrrole derivative under specific conditions. The reaction often requires the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the carbonyl carbon of the pyrrole derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling systems would also be employed to minimize waste and reduce costs .
化学反应分析
Types of Reactions
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of 9H-fluoren-9-ylmethyl 3-oxo-5-oxo-2H-pyrrole-1-carboxylate.
Reduction: Formation of 9H-fluoren-9-ylmethyl 3-hydroxy-5-hydroxy-2H-pyrrole-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism by which 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorenylmethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 9H-fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- 9H-fluoren-9-ylmethyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a carbonyl group on the pyrrole ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C19H15NO4 |
|---|---|
分子量 |
321.3 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C19H15NO4/c21-12-9-18(22)20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17,21H,10-11H2 |
InChI 键 |
TWUPLRWPPRJHQZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
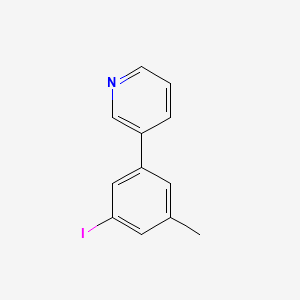
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
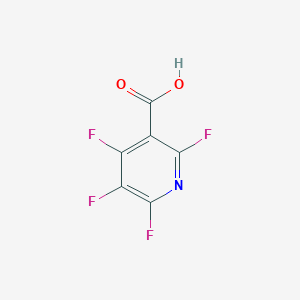
![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
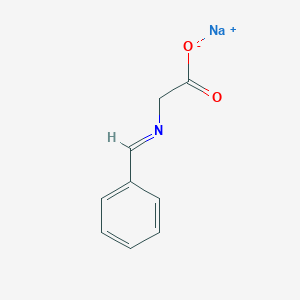

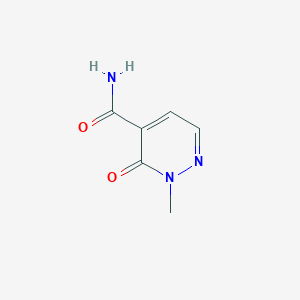
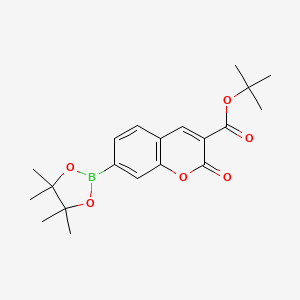
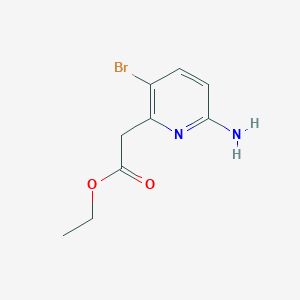
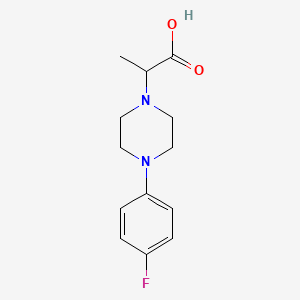
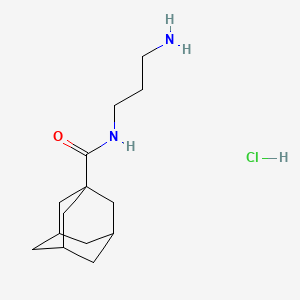
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
